molecular formula C6H4F2N2O2 B173925 2,4-Difluoro-5-nitroaniline CAS No. 123344-02-5

2,4-Difluoro-5-nitroaniline

Cat. No. B173925
M. Wt: 174.1 g/mol
InChI Key: LYWNQLCSOFZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Difluoro-5-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 .


Synthesis Analysis

The synthesis of “2,4-Difluoro-5-nitroaniline” can be achieved by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-5-nitroaniline” is characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to a benzene ring .


Physical And Chemical Properties Analysis

“2,4-Difluoro-5-nitroaniline” has a molecular weight of 174.10 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

1. Synthesis and Characterization of Metal Complexes

2,4-Difluoro-5-nitroaniline is used in the preparation of new complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared and electronic spectra, as well as magnetic moments. They exhibit various structural forms like square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

2. Catalytic Reduction of Nitroaniline

The compound plays a role in catalytic systems for reducing 2-nitroaniline to less toxic products. Different catalysts, such as silica-supported gold nanoparticles, are used in aqueous mediums for this process. This area of research is significant in environmental science, focusing on reducing the toxicity of nitroaniline contaminants (Naseem, Begum, & Farooqi, 2017).

3. Wastewater Treatment Enhancement

Studies on membrane-aerated biofilm reactors (MABR) have shown enhanced treatment of wastewater containing nitroaniline derivatives. These systems can simultaneously degrade nitroaniline and remove nitrogen, making them promising for industrial wastewater treatment applications (Mei et al., 2020).

4. Synthesis of Water-Soluble Protein Cross-Linking Reagent

2,4-Difluoro-5-nitrobenzenesulfonic acid, derived from 2,4-difluoronitrobenzene, is synthesized for use as a protein cross-linking reagent. This application is particularly relevant in the field of biological chemistry, where cross-linking plays a crucial role in understanding protein structures and functions (Kremer, 1990).

5. Non-Linear Optical Properties

The reaction of 2-fluoro-5-nitroaniline with specific reagents has been studied for its potential in creating compounds with high molecular non-linearity, which are of interest due to their non-linear optical properties. This research is significant in the development of materials for advanced optical applications (Yanes et al., 1997).

6. Study of Molecular Interactions

Research into the molecular interactions of nitroaniline isomers with proteins like bovine serum albumin provides insights into the toxicological implications of these compounds. This type of study is crucial for understanding the environmental and health impacts of nitroanilines (Xiang, Tong, & Lin, 2007).

Safety And Hazards

While specific safety and hazard information for “2,4-Difluoro-5-nitroaniline” is not available in the search results, it’s generally recommended to handle nitroanilines with care. They should be stored in a cool, dry place, away from heat and ignition sources. Personal protective equipment should be used to avoid skin and eye contact .

properties

IUPAC Name

2,4-difluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNQLCSOFZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374273
Record name 2,4-difluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitroaniline

CAS RN

123344-02-5
Record name 2,4-difluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-5-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoroaniline (0.394 mL, 3.87 mmol) in concentrated sulfuric acid (5 mL, 94 mmol) at 0° C. was added drop wise nitric acid (0.272 mL, 375 mg, 3.87 mmol) in 20 min. The reaction was stirred under 5° C. for 30 min. The reaction mixture was poured in ice cold water and extracted with ether. Organic layer was washed with saturated NaHCO3 solution, dried and evaporated to give 2,4-difluoro-5-nitroaniline 71 (467 mg, 69.3%). NMR (400 MHz, CDCl3) 3.91 (br s, 2H), 6.98 (t, J=10.2 Hz, 1H), 7.51 (dd, J=8.6 Hz and 7.0 Hz, 1H).
Quantity
0.394 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.272 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-5-nitroaniline
Reactant of Route 3
2,4-Difluoro-5-nitroaniline
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
2,4-Difluoro-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
2,4-Difluoro-5-nitroaniline

Citations

For This Compound
7
Citations
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
J Ohmori, M Shimizu-Sasamata, M Okada… - Journal of medicinal …, 1997 - ACS Publications
As a part of our program to discover novel antagonists for the AMPA subtype of EAA receptors, we designed and synthesized a series of heterocyclic-fused imidazolylquinoxalinones 5a…
Number of citations: 98 pubs.acs.org
F Ramírez Cortés, V Eigner… - European Journal of …, 2022 - Wiley Online Library
A urea‐based complexation site represents a building block customarily used in the design of receptors for anion recognition. Here we report a cyclization driven change of …
C Hubschwerlen, P Pflieger, JL Specklin… - Journal of Medicinal …, 1992 - ACS Publications
Substituted 4-quinolone-(1, A= CH) and l, 8-naphthyrid-4-one-(1, A= N) 3-carboxylicacids are currently the only classes of clinicallyuseful antibacterial agents exerting their activity by …
Number of citations: 89 pubs.acs.org
NM Walter, HK Wentsch, M Bührmann… - Journal of medicinal …, 2017 - ACS Publications
We recently reported 1a (skepinone-L) as a type I p38α MAP kinase inhibitor with high potency and excellent selectivity in vitro and in vivo. However, as a type I inhibitor, it is entirely ATP…
Number of citations: 28 pubs.acs.org
A Hammach, A Barbosa, FC Gaenzler, T Fadra… - Bioorganic & medicinal …, 2006 - Elsevier
A new class of benzimidazolone p38 MAP kinase inhibitors was discovered through high-throughput screening. X-ray crystallographic data of the lead molecule with p38 were used to …
Number of citations: 41 www.sciencedirect.com
TI Godovikova, OA Rakitin… - Russian Chemical …, 1983 - iopscience.iop.org
The review is devoted to the diazotisation of weakly basic aromatic amines. The methods of synthesis of diazonium salts based on these amines by non-traditional methods are …
Number of citations: 29 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.